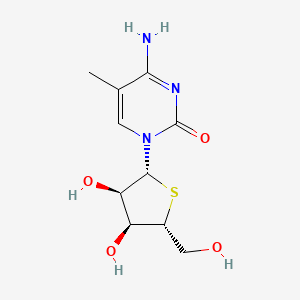
5-Methyl-4'-thiocytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4’-thiocytidine: is a nucleoside derivative, specifically a thio-nucleoside. It is structurally characterized by the presence of a sulfur atom replacing the oxygen atom at the 4’ position of the ribose ring, and a methyl group at the 5 position of the cytidine base.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4’-thiocytidine typically involves the protection of the hydroxyl groups of the ribose moiety, followed by the introduction of the sulfur atom at the 4’ position. This can be achieved using thiolation reagents under controlled conditions. The methyl group is introduced at the 5 position of the cytidine base through methylation reactions .
Industrial Production Methods: Industrial production of 5-Methyl-4’-thiocytidine may involve large-scale thiolation and methylation processes, utilizing automated synthesis equipment to ensure consistency and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-4’-thiocytidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfur-containing moiety.
Substitution: The methyl group or other substituents can be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions include various oxidized or reduced forms of 5-Methyl-4’-thiocytidine, as well as substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry: 5-Methyl-4’-thiocytidine is used as a building block in the synthesis of modified nucleic acids, which are valuable in studying nucleic acid interactions and functions .
Biology: In molecular biology, this compound is utilized in the development of nucleic acid probes and primers for detecting specific DNA or RNA sequences .
Industry: In the pharmaceutical industry, 5-Methyl-4’-thiocytidine is used in the synthesis of novel therapeutic agents and diagnostic tools .
Mécanisme D'action
5-Methyl-4’-thiocytidine exerts its effects primarily through its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. This disruption can lead to the inhibition of DNA or RNA polymerases, resulting in the termination of nucleic acid chains or the induction of mutations. The compound may also induce apoptosis in cancer cells by interfering with their DNA replication processes .
Comparaison Avec Des Composés Similaires
4’-Thiocytidine: Similar structure but lacks the methyl group at the 5 position.
5-Methylcytidine: Similar structure but lacks the sulfur atom at the 4’ position.
4’-Thio-2’-deoxycytidine: Similar structure but lacks the hydroxyl group at the 2’ position.
Uniqueness: 5-Methyl-4’-thiocytidine is unique due to the combination of the sulfur atom at the 4’ position and the methyl group at the 5 position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H15N3O4S |
|---|---|
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4S/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6-,7-,9-/m1/s1 |
Clé InChI |
GIXYZICDXQDWAX-JXOAFFINSA-N |
SMILES isomérique |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](S2)CO)O)O |
SMILES canonique |
CC1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




palladium(II)](/img/structure/B13437892.png)
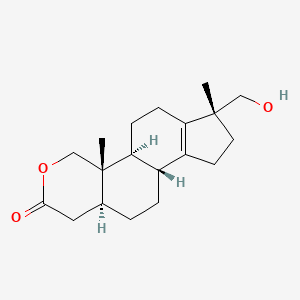

![1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13437904.png)

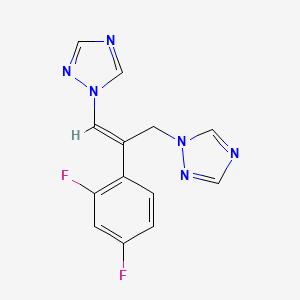
![[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13437910.png)
![2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose](/img/structure/B13437923.png)
![[(2R,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutyl] acetate](/img/structure/B13437931.png)
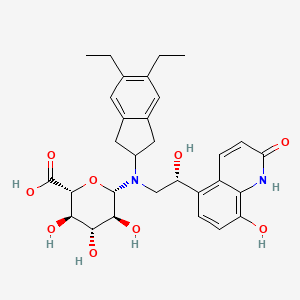
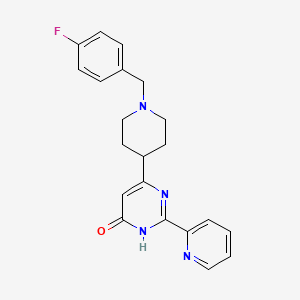
![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)
